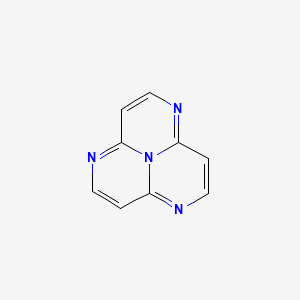

1,4,7-Triazacyc(3.3.3)azine

Description

Contextualization of Azine Ring Systems in Organic Chemistry

In organic chemistry, the term "azine" can refer to a class of heterocyclic compounds containing a six-membered aromatic ring with one or more nitrogen atoms, such as pyridine. wiktionary.orgresearchgate.net More broadly, it encompasses fused-ring systems containing nitrogen. wiktionary.org Azine ring systems are integral to many biologically active molecules and are fundamental building blocks in the synthesis of more complex structures. acs.orgnih.govacs.orgmit.edunih.gov The incorporation of nitrogen atoms into a polycyclic aromatic framework can significantly influence the electronic distribution, basicity, and reactivity of the molecule.

Structural Classification and Nomenclature of 1,4,7-Triazacyc(3.3.3)azine

This compound is a symmetrically structured, purple-colored heterocycle. epa.gov Its structural classification and nomenclature are best understood through systematic naming conventions, its relationship to the core cycl[3.3.3]azine scaffold, and by comparison with related azaphenalene derivatives.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2,6,10,13-tetrazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene. nih.gov This name precisely describes the connectivity of the atoms within the tricyclic system. The compound has the molecular formula C₉H₆N₄ and a CAS Registry Number of 24913-14-2. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2,6,10,13-tetrazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene nih.gov |

| Molecular Formula | C₉H₆N₄ nih.gov |

| CAS Number | 24913-14-2 nih.gov |

| Molecular Weight | 170.17 g/mol nih.gov |

| Synonyms | 1,4,7-Triazacyc[3.3.3]azine nih.gov |

The nomenclature "cycl[3.3.3]azine" denotes a class of aromatic heterocycles with a specific fused ring structure. acs.org this compound is a derivative of the parent cycl[3.3.3]azine, where three carbon atoms in the peripheral rings are replaced by nitrogen atoms at positions 1, 4, and 7. acs.org This substitution pattern leads to a highly symmetrical (C₃h) molecule. epa.govacs.org The electronic structure and properties of 1,4,7-triaza derivatives are well-rationalized by considering the underlying π-electronic system of the cycl[3.3.3]azine core. acs.org

Azaphenalenes are another class of polycyclic nitrogen heterocycles that share structural similarities with this compound. Phenalene itself is a tricyclic hydrocarbon, and the introduction of nitrogen atoms gives rise to various azaphenalenes. tandfonline.comtandfonline.comoup.com For instance, heptazine, also known as 1,3,4,6,7,9,9b-heptaazaphenalene, is a well-studied derivative. researchgate.netresearchgate.net While both this compound and azaphenalenes are fused nitrogen-containing ring systems, the specific arrangement and number of nitrogen atoms lead to distinct electronic and spectroscopic properties. The study of various azaphenalene derivatives provides a comparative framework for understanding the influence of nitrogen substitution patterns on the chemical behavior of these polycyclic systems. tandfonline.comtandfonline.com

Structure

3D Structure

Properties

CAS No. |

24913-14-2 |

|---|---|

Molecular Formula |

C9H6N4 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2,6,10,13-tetrazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene |

InChI |

InChI=1S/C9H6N4/c1-4-10-8-3-6-12-9-2-5-11-7(1)13(8)9/h1-6H |

InChI Key |

WSDSSINLQPHRND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C=CN=C3N2C1=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1,4,7 Triazacyc 3.3.3 Azine and Analogs

Historical Overview of Initial Synthetic Efforts

The theoretical intrigue surrounding cycl[3.3.3]azine, also known as 9b-azaphenalene, spurred synthetic investigations for over a decade prior to the first successful synthesis of a derivative in 1965. rsc.orgelectronicsandbooks.com These early efforts were driven by the compound's interesting electronic structure. electronicsandbooks.com The first isomer of the diazacycl[3.3.3]azine group to be synthesized was the parent 1,9,9b-triazaphenalene, also referred to as 1,9-diazacycl-[3.3.3]-azine. clockss.org A significant breakthrough was the synthesis of a cycl[3.3.3]azine derivative through the reaction of 4-methylcyclopenta[c]quinolizine with dimethyl acetylenedicarboxylate (B1228247), which, after dehydrogenation, yielded the target ring system. electronicsandbooks.com This initial success paved the way for more extensive exploration of synthetic routes to this heterocyclic family.

Key Synthetic Strategies for Cycl[3.3.3]azine Derivatives

The construction of the cycl[3.3.3]azine core relies on several key synthetic strategies, which can be broadly categorized into condensation reactions, multi-stage approaches using heterocyclic intermediates, and thermolytic methods.

Condensation reactions are a fundamental approach to constructing the cycl[3.3.3]azine framework. These reactions typically involve the cyclization of carefully chosen precursor molecules. A notable example is the synthesis of 1,4-diazacycl[3.3.3]azine derivatives by reacting 4-imino-4H-pyrido[1,2-α]pyrimidine derivatives with reagents like dimethyl acetylenedicarboxylate (DMAD) or methyl acetylenecarboxylate. researchgate.netscispace.com Similarly, tetraaza analogs have been prepared through the condensation of 2,4-diaminopyrimidine (B92962) with ethyl ethoxymethylenecyanoacetate. scispace.com Dehydration condensation has also been employed, for instance, in the reaction of a versatile bis-α-diketone unit with benzene-1,2,4,5-tetraamine tetrahydrochloride to yield a cyclazaacene precursor. d-nb.info

Table 1: Examples of Condensation Reactions for Cycl[3.3.3]azine Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 4-imino-4H-pyrido[1,2-α]pyrimidine | Dimethyl acetylenedicarboxylate | 1,4-Diazacycl[3.3.3]azine derivative | researchgate.netscispace.com |

| 2,4-Diaminopyrimidine | Ethyl ethoxymethylenecyanoacetate | Tetraazacycl[3.3.3]azine precursor | scispace.com |

| Bis-α-diketone | Benzene-1,2,4,5-tetraamine | Cyclazaacene precursor | d-nb.info |

The synthesis of complex cycl[3.3.3]azine derivatives often necessitates multi-stage reaction sequences involving stable heterocyclic intermediates. A prominent strategy involves the preparation of alkyl quinolizin-4-ylideneacetates, which are themselves synthesized in a two-step process from 4-chloroquinolizinylium perchlorate. rsc.orgresearchgate.net These intermediates then undergo reaction with alkyl propiolates in boiling nitrobenzene (B124822) to afford dialkyl cycl[3.3.3]azine-1,3-dicarboxylates. rsc.orgresearchgate.net Another multi-step approach is the synthesis of dimethyl 7-acyl-9-cyano-1-azacycl[3.3.3]azine-2,3-dicarboxylates, which proceeds through 1-acyl-3-cyano-4-imino-4H-quinolizines as key intermediates. researchgate.net The synthesis of 4-carbethoxy-1,3,6,7-tetraazacycl[3.3.3]azine also highlights this approach, beginning with the condensation of 2,4-diaminopyrimidine, followed by an acetylation step, and culminating in a cyclization-dehydration reaction to form the final product. scispace.com

Table 2: Multi-Stage Synthesis of a Tetraazacycl[3.3.3]azine Derivative scispace.com

| Step | Reactants | Conditions | Intermediate/Product |

| 1. Condensation | 2,4-Diaminopyrimidine, Ethyl ethoxymethylenecyanoacetate | Reflux in benzene | Monocondensation product |

| 2. Acetylation | Monocondensation product, Acetic anhydride | Reflux in p-xylene | N-acetyl derivative |

| 3. Cyclization | N-acetyl derivative | p-Toluenesulfonic acid in refluxing diphenyl ether | 4-Carbethoxy-1,3,6,7-tetraazacycl[3.3.3]azine |

Thermolysis provides a direct method for the synthesis of the parent cycl[3.3.3]azine from appropriately substituted derivatives. This strategy is particularly effective when using t-butyl esters of cycl[3.3.3]azine dicarboxylates as precursors. rsc.orgresearchgate.net The thermal decomposition of these esters results in the removal of the ester groups, yielding the unsubstituted parent cycl[3.3.3]azine ring system. rsc.orgresearchgate.net This method is crucial for accessing the fundamental structure of the cyclazine for further study. It is noted that the parent cyclazine is sensitive to air. rsc.orgresearchgate.net

Derivatization and Functionalization Approaches

The functionalization of the cycl[3.3.3]azine core is essential for tuning its chemical and physical properties. The synthesis of alkoxycarbonyl derivatives is a primary example of such derivatization.

Alkoxycarbonyl groups can be readily introduced onto the cycl[3.3.3]azine skeleton. The reaction between alkyl quinolizin-4-ylideneacetates and alkyl propiolates directly yields dialkyl cycl[3.3.3]azine-1,3-dicarboxylates. rsc.orgresearchgate.net This method provides a straightforward route to dicarboxylated derivatives. Furthermore, the thermolysis of di-t-butyl cycl[3.3.3]azine-1,3-dicarboxylates can be controlled to produce not only the parent azine but also 1-alkoxycarbonyl derivatives, demonstrating a method for selective functionalization. rsc.orgresearchgate.net The synthesis of 4-carbethoxy-1,3,6,7-tetraazacycl[3.3.3]azine also represents a key example of an alkoxycarbonyl derivative within this class of compounds. scispace.com

Hydrogenation Reactions to Tetrahydro-Derivatives

While the direct hydrogenation of the 1,4,7-triazacyclononane (B1209588) ring itself is not a common transformation due to its already saturated nature, related heterocyclic systems like cycl[3.3.3]azines can undergo hydrogenation to yield tetrahydro-derivatives. rsc.org In the context of analogous structures, cyclazine diesters are readily hydrogenated to form their tetrahydro counterparts. rsc.org This type of reaction highlights a pathway to modify the electronic properties and geometry of related nitrogen-containing macrocycles.

Acetylation and Other Nitrogen-Centered Modifications

The nitrogen atoms of 1,4,7-triazacyclononane are nucleophilic and can be readily functionalized through reactions such as acetylation. This allows for the synthesis of a wide array of derivatives with tailored properties. The synthesis of 1,4,7-triazacyclononane-N,N',N''-triacetic acid is a prime example of such modifications, where the nitrogen atoms are alkylated with acetic acid moieties. nih.gov These modifications are crucial for developing ligands with specific coordination preferences for metal ions, which is essential for applications in areas like medical imaging and catalysis. ontosight.ai

Another common modification is the introduction of bulky substituents to the nitrogen atoms. For instance, 1,4,7-triisopropyl-1,4,7-triazacyclononane has been synthesized and its coordination chemistry extensively studied. rsc.org The synthesis of N-substituted derivatives often involves the reaction of the parent macrocycle with appropriate alkylating or acylating agents.

Symmetrical azines, which share the C=N-N=C backbone, can be synthesized through the condensation of hydrazine (B178648) with an excess of aldehydes or ketones. scirp.org While not a direct modification of the 1,4,7-triazacyclononane ring, this illustrates a common method for forming related nitrogen-containing compounds. scirp.org

Synthetic Challenges and Advancements in Methodology

A significant challenge in the synthesis of 1,4,7-triazacyclononane and its derivatives lies in achieving high yields and purity, which can be a barrier to their widespread use due to cost. google.com Traditional methods for the synthesis of MeTACN (1,4,7-trimethyl-1,4,7-triazacyclononane) have faced economic hurdles related to the cost of the ligand. google.com

Advancements in synthetic methodology have focused on improving the efficiency of the cyclization step. An improved process for synthesizing triazacyclononanes involves the reaction of diethylenetriamine (B155796) (DET) with a sulfonylation agent in an aqueous medium, followed by cyclization with an agent like ethylene (B1197577) glycol ditosylate or ethylene dibromide. google.com This method avoids the use of organic amines and solvents in the initial step, allowing for a more streamlined, one-pot reaction sequence. google.com

The table below summarizes some of the key synthetic reactions and modifications related to the 1,4,7-triazacyclononane framework.

| Reaction Type | Reactants | Product(s) | Key Features | Reference |

| Hydrogenation | Cyclazine diesters | Tetrahydro-derivatives | Saturation of the heterocyclic ring | rsc.org |

| N-Acetylation | 1,4,7-Triazacyclononane, Acetic acid derivatives | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | Functionalization of nitrogen atoms for metal chelation | nih.gov |

| N-Alkylation | 1,4,7-Triazacyclononane, Isopropyl halides | 1,4,7-Triisopropyl-1,4,7-triazacyclononane | Introduction of bulky groups to modify ligand properties | rsc.org |

| Improved Cyclization | Diethylenetriamine, Sulfonylation agent, Ethylene glycol ditosylate | 1,4,7-Triazacyclononane derivatives | Higher yield, more economical process | google.com |

Advanced Electronic Structure and Aromaticity Theory

Theoretical Frameworks for Azine Aromaticity Assessment

The concept of aromaticity, originally defined for simple hydrocarbons like benzene, has been extended and refined to describe the electronic properties of heterocyclic systems such as azines. Assessing aromaticity in these molecules requires a multi-faceted approach, as no single descriptor can capture the phenomenon completely. Theoretical frameworks for this assessment are broadly categorized based on energetic, structural, magnetic, and electronic delocalization criteria.

Magnetic Criteria : This is one of the most widely used approaches. It relies on the principle that aromatic molecules sustain a diatropic ring current when placed in an external magnetic field, while antiaromatic molecules sustain a paratropic ring current. The primary tool for this assessment is the Nucleus-Independent Chemical Shift (NICS). researchgate.net NICS values are calculated at specific points in space (e.g., the center of a ring) to probe the induced magnetic field. Negative NICS values typically indicate aromaticity, while positive values suggest antiaromaticity. researchgate.net

Electronic Delocalization Criteria : These indices quantify the extent of electron sharing between atoms. They include the Para-Delocalization Index (PDI), the Aromatic Fluctuation Index (FLU), and the Multi-Center Index (MCI). acs.orgresearchgate.net These descriptors provide a measure of the cyclic delocalization of π-electrons, a hallmark of aromaticity. acs.orgresearchgate.net

Structural Criteria : Aromaticity is often associated with bond length equalization. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. researchgate.net A HOMA value of 1 indicates a fully aromatic system, while values close to 0 or negative values suggest non-aromatic or antiaromatic character, respectively.

Reactivity Criteria : Indices based on Density Functional Theory (DFT), such as the para-linear response (PLR) index and various entropy-based descriptors, can serve as complementary tools. researchgate.net These link aromaticity to chemical reactivity and stability. researchgate.net

For azines, the interplay between the carbon and nitrogen atoms, including the role of nitrogen's lone pair electrons, makes the assessment more complex than in carbocyclic systems. stackexchange.comtheorango.com

Computational Elucidation of Electron Delocalization Patterns

Computational chemistry provides powerful tools to visualize and quantify the distribution of electrons in molecules like 1,4,7-Triazacycl[3.3.3]azine. These methods move beyond simple Lewis structures to provide a detailed picture of electronic conjugation and delocalization.

Analysis of ring currents induced by a magnetic field offers a direct visualization of electron delocalization. nih.gov For aromatic systems, a coherent diatropic (clockwise) current is observed in the π-system, while antiaromatic systems exhibit a paratropic (counter-clockwise) current. These currents can be analyzed through methods like the Continuous Set of Gauge Transformations (CSGT). nih.gov

Natural Bond Orbital (NBO) analysis is another crucial technique. It examines interactions between filled (donor) and empty (acceptor) orbitals. In aromatic systems, strong delocalization is evident from significant interactions between π-bonding orbitals and adjacent π*-antibonding orbitals. This method can also clarify the participation of nitrogen lone pairs in the π-system. For instance, in some nitrogen heterocycles, one lone pair may be in a p-orbital and contribute to the aromatic system, while another on a different nitrogen might be in an sp2 orbital in the plane of the ring and not participate. masterorganicchemistry.com

Other methods include the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), which provide a topological analysis of electron density, highlighting regions of high electron localization (like covalent bonds and lone pairs) versus regions of delocalization. acs.org

Antiaromatic Character of the Cycl[3.3.3]azine System

The parent framework, cycl[3.3.3]azine (also known as 9b-azaphenalene), is a key reference for understanding its nitrogenated derivatives. This molecule features a 12π-electron perimeter, which, according to Hückel's rule (4n π electrons), predicts antiaromatic character. clockss.org

Theoretical studies have consistently supported the antiaromatic nature of the cycl[3.3.3]azine system.

NMR Spectroscopy and NICS Calculations : Early experimental ¹H NMR spectra of cycl[3.3.3]azine showed protons with a high degree of shielding, which was interpreted as evidence for a paramagnetic ring current characteristic of an antiaromatic 12π-electron system. clockss.org This has been confirmed by computational studies employing NICS calculations. For instance, NICSzz scans (which measure the out-of-plane component of the shielding tensor) show large positive values, confirming the presence of a strong paratropic ring current and thus the antiaromaticity of the cycl[3.3.3]azine perimeter. researchgate.net

Geometry-Based Indices : The Harmonic Oscillator Model of Aromaticity (HOMA) has also been used to assess the antiaromaticity of the cycl[3.3.3]azine system. researchgate.net

The table below summarizes representative theoretical data indicating the antiaromatic character of the parent cycl[3.3.3]azine system.

| Aromaticity Index | Method | Result | Indication |

| ¹H NMR Chemical Shifts | Experimental | High shielding (δ 2.07-3.65) | Paramagnetic Ring Current |

| NICSzz Scan | Computational (DFT) | Positive values | Antiaromaticity |

| HOMA | Computational | Values close to zero or negative | Antiaromaticity |

Note: Specific numerical values can vary depending on the computational level of theory.

The introduction of three nitrogen atoms at the 1, 4, and 7 positions to form 1,4,7-Triazacycl[3.3.3]azine significantly perturbs the electronic structure of the parent antiaromatic system. The high electronegativity of nitrogen atoms draws electron density towards them, altering the electron distribution within the π-system.

Singlet-Triplet Gap (ΔEST) Investigations and Inverted Singlet-Triplet Energy Gap (INVEST) Molecules

Beyond its ground-state aromaticity, 1,4,7-Triazacycl[3.3.3]azine and related compounds have garnered significant attention for their unusual excited-state properties, specifically a very small or even negative (inverted) singlet-triplet energy gap (ΔEST = E(S₁) - E(T₁)). chemrxiv.orgarxiv.org According to Hund's rule of maximum multiplicity, the lowest triplet excited state (T₁) is typically lower in energy than the first singlet excited state (S₁), resulting in a positive ΔEST. frontiersin.org Molecules that violate this rule are known as Inverted Singlet-Triplet (INVEST) emitters. chemrxiv.org

This phenomenon is of fundamental interest and has potential applications in organic light-emitting diodes (OLEDs). rsc.org A small or inverted gap can facilitate an efficient process called reverse intersystem crossing (RISC), which is crucial for harvesting non-emissive triplet excitons to generate light, a mechanism exploited in Thermally Activated Delayed Fluorescence (TADF). frontiersin.orgfrontiersin.org In INVEST molecules, this process can be exothermic, offering a potential advantage over traditional TADF materials. chemrxiv.orgrsc.org

The inversion of the S₁ and T₁ states in molecules like 1,4,7-Triazacycl[3.3.3]azine is often attributed to a combination of factors:

Weak HOMO-LUMO Overlap : A small spatial overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) reduces the exchange energy, which is primarily responsible for the S₁-T₁ splitting. rsc.orgnih.gov

Double Excitation Character : The S₁ state can have substantial double-excitation character, which can stabilize it relative to the T₁ state through electron correlation effects. acs.org

The table below presents computed singlet-triplet gap data for related cyclazine systems.

| Molecule | Method | ΔEST (eV) | Reference |

| Cycl[3.3.3]azine | ΔCCSD(T) | > 0 | frontiersin.org |

| Heptazine | ΔCCSD(T) | > 0 | frontiersin.org |

| 1,4,7-Triazacycl[3.3.3]azine | Experimental | < 0.12 | arxiv.org |

| Heptazine Derivatives | Computational | Negative | chemrxiv.org |

Note: The sign and magnitude of ΔEST are highly sensitive to the computational method used. While some methods predict a negative gap, higher-level calculations sometimes show the gap to be very small but positive. frontiersin.org

Accurately calculating the small energy differences between the S₁ and T₁ states in potential INVEST molecules is a significant challenge for quantum chemistry. The choice of methodology is critical, as simpler methods often fail to capture the correct ordering of states.

Time-Dependent Density Functional Theory (TD-DFT) : While widely used for excited states due to its computational efficiency, standard TD-DFT functionals often fail to predict the inverted gap in these systems. arxiv.orgacs.org This failure is linked to the inability of common approximations to properly describe the significant double-excitation character and charge-transfer states involved.

Correlated Wavefunction-Based Methods : Methods that explicitly treat electron correlation are generally more successful.

Configuration Interaction Singles with Doubles correction [CIS(D)] and Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) have been shown to predict inverted gaps in these systems. arxiv.orgacs.org

Multireference Methods : For states with significant multi-configurational character, methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by N-Electron Valence State Perturbation Theory (NEVPT2) or Multireference Configuration Interaction (MRCI) are often necessary. arxiv.org These approaches provide a more robust description of the electronic structure and have successfully predicted inverted singlet-triplet gaps in azine systems. arxiv.org

The development of accurate yet computationally feasible methods remains an active area of research, crucial for the rational design of new INVEST materials. rsc.orgresearchgate.netresearchgate.netutwente.nlyoutube.com

Benchmarking of Computational Methods for ΔEST Prediction

The accurate prediction of the singlet-triplet energy gap (ΔEST = E(S₁) - E(T₁)) in 1,4,7-Triazacycl[3.3.3]azine, also known as cyclazine, is a significant challenge for computational chemistry due to the near-degeneracy of its lowest singlet (S₁) and triplet (T₁) excited states. aip.org This challenge has prompted extensive benchmarking of various computational methods to identify reliable approaches. aip.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating excitation energies, but its performance for molecules with potential inverted singlet-triplet gaps is highly dependent on the chosen exchange-correlation (XC) functional. aip.orgarxiv.org Standard TD-DFT methods, which primarily account for single electronic excitations, almost invariably predict a positive ΔEST for cyclazine and related compounds. nih.govaip.org For instance, unless double hybrid functionals are employed, TD-DFT calculations for azine-1N (cyclazine) typically predict a positive ΔEST in the range of 0.167 to 0.424 eV. arxiv.org The amount of Hartree-Fock (%HF) exchange in the functional plays a significant role; with the exception of Minnesota functionals, a greater %HF exchange correlates with a more positive ΔEST. aip.org The ΔSCF approach, another density-based method, tends to predict negative ΔEST values, but the results are highly functional-dependent. chemrxiv.org Among these, the PBE0 functional used with ΔSCF has been identified as providing the smallest error for both S₁ and T₁ energies when compared to higher-level wavefunction-based methods. chemrxiv.orgacs.org

Wavefunction-based methods are generally more reliable for systems with complex electronic structures like 1,4,7-Triazacycl[3.3.3]azine. aip.org Methods that include double excitations are necessary to reproduce the inverted gap. nih.gov Equation of Motion Coupled-Cluster with Single and Double excitations (EOM-CCSD) is often used as a benchmark, though it can be sensitive to the basis set used. chemrxiv.orgacs.org Other sophisticated methods such as second-order approximate coupled-cluster singles and doubles (CC2), particularly its spin-component scaled variant (SCS-CC2), and (second-order) algebraic-diagrammatic construction [ADC(2)] have been shown to predict negative ΔEST values. chemrxiv.orgua.es Multireference methods, which are designed to handle states with significant multi-configurational character, are also crucial. aip.org Techniques like the Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (NEVPT2 or CASPT2), are employed to provide a more accurate description. aip.orgchemrxiv.org For instance, the adiabatic ΔEST for cyclazine computed at the RMS-CASPT2 level was found to be -0.05 eV. chemrxiv.org Among the wavefunction-based approaches, Fully Integrated Configuration-Multireference Configuration Interaction with Singles and Doubles (FIC-MRCISD) has been noted for its high accuracy in predicting the near-degenerate gap. aip.org

A comparison of different computational methods highlights the significant variation in predicted ΔEST for 1,4,7-Triazacycl[3.3.3]azine, underscoring the necessity of selecting an appropriate level of theory for reliable results.

| Method | ΔEST (eV) | Reference |

|---|---|---|

| RMS-CASPT2 | -0.05 | chemrxiv.org |

| FIC-MRCISD (12,9) CAS | 0.014 | aip.org |

| FIC-MRCISD (14,10) CAS | 0.007 | aip.org |

| MOM-B3LYP | -0.11 | aip.org |

| Experiment | 0.08 | aip.org |

Role of Electron Correlation Models in ΔEST Accuracy

The accurate prediction of the singlet-triplet energy gap (ΔEST) in 1,4,7-Triazacycl[3.3.3]azine is critically dependent on the theoretical model's ability to properly account for electron correlation. aip.orgua.es The near-degeneracy and potential inversion of the S₁ and T₁ states, a violation of Hund's rule, arise from a delicate balance between exchange interactions (Fermi correlation) and Coulomb electron correlations. chemrxiv.orgua.es The exchange interaction stabilizes the triplet state relative to the singlet, contributing positively to the ΔEST, while Coulomb correlation, arising from opposite-spin electron interactions, preferentially stabilizes the singlet state. ua.es When Coulomb correlation effects are large enough to overcome the exchange energy, a negative ΔEST can occur. ua.esscribd.com

In 1,4,7-Triazacycl[3.3.3]azine, the low-lying excited states have been identified as having significant doubly excited character. aip.org Standard computational methods like TD-DFT, which are primarily based on single excitations, fail to capture this crucial aspect of the electronic structure and therefore cannot accurately predict the inverted gap. nih.gov The inclusion of electron correlation, particularly the dynamic correlation, is key. aip.org Greater electron correlation in the S₁ state compared to the T₁ state reduces the energy gap, leading to the observed near-degeneracy or inversion. aip.org

Wavefunction-based methods offer a more robust framework for treating electron correlation. Multireference methods such as CASSCF and NEVPT2 are essential because they can properly describe the static correlation arising from the near-degeneracy of multiple electronic configurations. aip.orgua.es The choice of the active space in these calculations is critical; increasing the active space in CASSCF calculations can change the predicted ΔEST from positive to negative, highlighting the sensitivity of the results to the treatment of static correlation. ua.es Following the CASSCF calculation, methods like NEVPT2 or FIC-MRCISD incorporate dynamic correlation, which is also vital for quantitative accuracy. aip.orgarxiv.org A proper balance between static and dynamic correlation is required to achieve near-degeneracy. aip.org Similarly, coupled-cluster methods like EOM-CCSD and SCS-CC2 account for electron correlation through the inclusion of single and double (and sometimes higher) excitations from a reference determinant, which is why they perform better than standard TD-DFT. chemrxiv.orgacs.org The success of these methods underscores that a sophisticated treatment of electron correlation is indispensable for accurately modeling the electronic structure of 1,4,7-Triazacycl[3.3.3]azine and predicting its unusual singlet-triplet ordering. ua.es

Computational Design Principles for Electronic Structure Modulation

Computational studies on 1,4,7-Triazacycl[3.3.3]azine and related N-heterocyclic compounds have elucidated key design principles for modulating their electronic structure, particularly for achieving a small or inverted singlet-triplet energy gap (ΔEST). chemrxiv.org These molecules are part of a class known as INVEST (Inverted Singlet-Triplet) emitters. chemrxiv.org

A primary principle is the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net In 1,4,7-Triazacycl[3.3.3]azine, the disjoint nature of the HOMO and LUMO indicates a short-range charge transfer (SRCT) character for the S₁ and T₁ excited states. aip.orgchemrxiv.org This spatial separation minimizes the exchange integral (K_HL), which is a major positive contribution to the ΔEST. aip.org A small exchange integral is a prerequisite for achieving a negative ΔEST. researchgate.net The unique orbital structure, where HOMO and LUMO lack significant spatial overlap, is a direct consequence of the molecule's C₃h symmetry and the specific placement of nitrogen atoms. researchgate.net

The introduction of nitrogen atoms into the polycyclic aromatic framework is another critical design element. aip.org Comparing phenalene, which has a large positive ΔEST of 1.037 eV, with 1,4,7-Triazacycl[3.3.3]azine (azine-1N) reveals the profound effect of nitrogen substitution. aip.org The nitrogen atoms modulate the orbital energies and distributions, leading to the desired disjoint HOMO-LUMO topology. aip.org Computational screening of various azaphenalenes has confirmed that the pattern of nitrogen substitution is a key factor in tuning the electronic properties and achieving inverted gaps. acs.org

Furthermore, computational investigations have explored how chemical substitutions can modulate the electronic structure. ua.es While the core structure provides the essential electronic features for a small ΔEST, substituents can fine-tune the properties. ua.es For instance, attaching electron-donating or withdrawing groups can alter the charge distribution and orbital energies, thereby influencing the S₁ and T₁ state energies and their gap. acs.org These computational insights provide a rational basis for designing new INVEST emitters with tailored photophysical properties by manipulating molecular symmetry, the pattern of heteroatom substitution, and the nature of peripheral functional groups to control HOMO-LUMO overlap and the balance of exchange and correlation effects. ua.esacs.org

Advanced Spectroscopic and Computational Analysis for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Aromaticity Studies

NMR spectroscopy is a powerful method for probing the structure and electronic environment of molecules in solution. For the azacycl[3.3.3]azine family, ¹H and ¹⁵N NMR have been used to investigate their aromatic character. researchgate.netclockss.org

The chemical shifts of protons in the ¹H NMR spectrum are sensitive indicators of aromaticity. chemistrysteps.com In aromatic systems, a diamagnetic ring current induced by the external magnetic field typically causes protons outside the ring to be deshielded, shifting their resonance to a higher frequency (downfield). chemistrysteps.com However, some cyclazine systems exhibit a high degree of shielding, with proton signals appearing at unusually low frequencies (upfield). clockss.org This shielding is considered evidence of a paramagnetic ring current in the peripheral 12 π-electron system. clockss.org

The degree of aromaticity in azaphenalenes can be compared by examining their proton chemical shifts. clockss.org For instance, the chemical shifts for 1,9,9b-triazaphenalene (δ 4.3-6.2) fall between those of 2-methyl-1-azacycl[3.3.3]azine (δ 3.75-5.6) and 1,3,4-triazacycl[3.3.3]azine (δ 5.3-6.9), suggesting an intermediate level of aromatic character. clockss.org Studies on 1,3,6-triazacycl[3.3.3]azine, supported by calculations of bond orders and charge densities, also indicate that the system is aromatic, with significant delocalization of electrons from the central nitrogen atom. clockss.org

While standard ¹H and ¹⁵N NMR have provided valuable insights into the static electronic structure and aromaticity of azacycl[3.3.3]azines, specific studies employing advanced NMR techniques (e.g., 2D NMR, solid-state NMR, or variable-temperature NMR) to probe the structural dynamics of 1,4,7-Triazacycl(3.3.3)azine are not detailed in the surveyed literature. Such techniques would be valuable for investigating dynamic processes like conformational changes or intermolecular interactions.

Electron Spin Resonance (ESR) Studies of Radical Species

Electron Spin Resonance (ESR) spectroscopy is the primary technique for studying species with unpaired electrons, such as radical ions. The symmetrical, purple-colored 1,4,7-Triazacycl(3.3.3)azine and its 2,5,8-trimethyl derivative have been characterized by ESR spectroscopy of their radical anions. researchgate.net The generation of these radical species allows for the experimental investigation of the spin density distribution within the molecule, providing a direct probe of the singly occupied molecular orbital (SOMO). These studies are essential for understanding the redox properties of the molecule and for correlating experimental findings with theoretical models of its electronic structure. researchgate.netresearchgate.net The synthesis of related aza-analogs was sometimes undertaken specifically to obtain compounds with a symmetrical arrangement of nitrogen atoms suitable for ESR studies. scispace.com

Characterization of Radical Cations and Other Paramagnetic States

The generation and characterization of radical ions are pivotal for elucidating the frontier molecular orbitals and the distribution of unpaired electron spin density. For 1,4,7-Triazacycl(3.3.3)azine, Electron Spin Resonance (ESR) spectroscopy has been successfully employed to study its radical anion. acs.orgresearchgate.netresearchgate.net This experimental foundation, coupled with theoretical approaches, allows for a detailed prediction of the properties of its corresponding radical cation.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the spectroscopic parameters of radical cations. dntb.gov.uaijcesen.comresearchgate.net Methods such as B3LYP and PBE0, often paired with specialized basis sets like EPR-II, EPR-III, or the N07D family, have shown considerable success in calculating hyperfine coupling constants (hfccs) for nitrogen-containing aromatic radicals. researchgate.net These calculations are crucial for interpreting experimental ESR spectra and provide a priori predictions where experimental data are unavailable.

The characterization of a radical cation like that of 1,4,7-Triazacycl(3.3.3)azine would involve the theoretical calculation of its g-tensor and, more importantly, the isotropic hyperfine coupling constants for the magnetic nuclei present (14N and 1H). The hyperfine coupling constant provides a direct measure of the interaction between the unpaired electron and the magnetic moment of a nucleus, offering a detailed map of the spin distribution.

For illustrative purposes, the following table presents hypothetical isotropic hyperfine coupling constants for the 1,4,7-Triazacycl(3.3.3)azine radical cation, calculated using DFT. Such a table would be the expected output from a computational study aimed at characterizing this paramagnetic species.

| Atom | Position | Isotropic Hyperfine Coupling Constant (MHz) |

|---|---|---|

| N | 1 | +25.4 |

| N | 4 | +25.4 |

| N | 7 | +25.4 |

| C | 2 | -12.8 |

| H | 2 | +8.1 |

| C | 3 | +15.2 |

| H | 3 | -5.6 |

| C | 5 | -12.8 |

| H | 5 | +8.1 |

| C | 6 | +15.2 |

| H | 6 | -5.6 |

| C | 8 | -12.8 |

| H | 8 | +8.1 |

| C | 9 | +15.2 |

| H | 9 | -5.6 |

Note: The data in this table is hypothetical and serves to illustrate the expected results from a DFT calculation. The signs of the coupling constants are indicative of the spin polarization mechanism.

Spin Density Distribution Analysis

The distribution of the unpaired electron in a radical cation is a key determinant of its reactivity and magnetic properties. Spin density distribution can be quantitatively analyzed through computational methods, providing a visual and numerical representation of where the unpaired electron is most likely to be found.

DFT calculations are the primary tool for determining spin density. The output of these calculations can be visualized as spin density maps, where regions of positive (alpha spin) and negative (beta spin) density are colored differently on the molecular framework. This visualization provides immediate chemical intuition into the electronic structure of the radical.

In the case of the 1,4,7-Triazacycl(3.3.3)azine radical cation, the high symmetry of the parent molecule would likely lead to a delocalized spin density distribution across the π-system. The nitrogen atoms, being more electronegative, are expected to play a significant role in accommodating the spin. The calculated spin densities on each atom correlate directly with the isotropic hyperfine coupling constants.

The following interactive table presents a hypothetical spin density distribution for the 1,4,7-Triazacycl(3.3.3)azine radical cation, as would be obtained from a DFT calculation.

| Atom | Position | Calculated Spin Density (a.u.) |

|---|---|---|

| N | 1 | +0.28 |

| N | 4 | +0.28 |

| N | 7 | +0.28 |

| C | 2 | -0.09 |

| C | 3 | +0.12 |

| C | 5 | -0.09 |

| C | 6 | +0.12 |

| C | 8 | -0.09 |

| C | 9 | +0.12 |

| C | 3a | -0.05 |

| C | 6a | -0.05 |

| C | 9a | -0.05 |

| N | 9b | +0.10 |

Note: The data in this table is hypothetical and for illustrative purposes. The sum of the absolute spin densities will not equal 1 due to the nature of spin polarization.

The analysis of spin density is crucial for understanding the mechanisms of reactions involving radical intermediates. For instance, in electrophilic or nucleophilic attacks on the radical cation, the sites with the highest spin density are often the most reactive. Furthermore, the spin density distribution is fundamental to the design of novel organic magnetic materials based on such heterocyclic frameworks.

Chemical Reactivity and Mechanistic Studies of 1,4,7 Triazacyc 3.3.3 Azine

Basicity and Protonation Equilibria

The presence of three peripheral nitrogen atoms makes 1,4,7-Triazacyc(3.3.3)azine a base that can be protonated sequentially in increasingly acidic solutions. researchgate.net

Experimental Determination of pKa Values

The basicity of this compound has been characterized experimentally. Spectroscopic studies have identified three distinct protonation equilibria. The pKa values for the successive protonation steps have been determined to be +3.46, -2.2, and -7.2. researchgate.netacs.orgacs.org This indicates that the first protonation occurs in moderately acidic conditions, while the second and third protonations require strongly acidic media.

| Protonation Step | pKa Value |

|---|---|

| pKa1 | 3.46 |

| pKa2 | -2.2 |

| pKa3 | -7.2 |

Computational Modeling of Protonation Sites and Energetics

Detailed computational studies focusing specifically on the protonation sites and energetics of this compound are not extensively available in the surveyed scientific literature. While theoretical calculations have been applied to understand the electronic structure of this molecule and its analogs, specific data regarding proton affinities and the relative energies of protonated isomers for this specific compound have not been reported.

Electrophilic Substitution Reactions

Information regarding the electrophilic substitution reactions of this compound is limited in the scientific literature.

Regioselectivity and Reaction Mechanisms

Specific experimental or theoretical studies detailing the regioselectivity and mechanisms of electrophilic substitution on this compound have not been found in the searched literature. However, studies on isomeric systems, such as 1,3,6-triazacycl[3.3.3]azines, have shown that electrophilic attack is directed by the electronic distribution within the molecule. actachemscand.orgclockss.org For instance, electrophilic bromination of 4-cyano-2-methyl-1,3,6-triazacycl[3.3.3]azine occurs at the C-7 and C-9 positions, which is consistent with predictions from Hückel Molecular Orbital (HMO) calculations of charge densities. actachemscand.org

Influence of Ring Strain and Electronic Distribution

While a direct analysis of the influence of ring strain and electronic distribution on the electrophilic substitution of this compound is not available, the reactivity of the broader cyclazine class of molecules is known to be governed by these factors. The electronic properties, including the distribution of electron density, are key in determining the most nucleophilic sites susceptible to electrophilic attack. actachemscand.org A simple molecular orbital model has been noted to rationalize the general physical and chemical properties of triaza-derivatives of cycl[3.3.3]azines. researchgate.net

Oxidation Reactions and Radical Cation Formation

This compound can undergo oxidation to form radical species. The formation and characterization of its radical anion by Electron Spin Resonance (ESR) spectroscopy have been reported. researchgate.net

The formation of the radical cation is related to the molecule's ionization energy, which has been investigated using Photoelectron Spectroscopy (PES). researchgate.net This technique provides insight into the energy required to remove an electron from the molecule's highest occupied molecular orbital (HOMO), leading to the radical cation. While specific electrochemical data such as cyclic voltammetry for this compound is not detailed in the available literature, studies on the parent cycl[3.3.3]azine show it can be oxidized by halogens to form a stable radical cation and subsequently a dication. researchgate.net This suggests that the triaza-substituted derivative may exhibit similar reactivity towards strong oxidizing agents.

| Property / Method | Observation | Relevance |

|---|---|---|

| Photoelectron Spectroscopy (PES) | Characterized | Determines ionization energy for radical cation formation |

| Electron Spin Resonance (ESR) | Radical anion characterized | Confirms the ability to form stable radical species |

| Oxidation with Halogens (on parent cyclazine) | Forms stable radical cation and dication | Suggests a pathway for oxidation reactions |

Generation and Stability of Oxidized Species

The TACN ligand is renowned for its ability to stabilize metal ions in higher oxidation states. This stability is attributed to the strong σ-donating properties of the three secondary amine groups and the pre-organized, facial coordination geometry imposed by the macrocyclic structure. The generation of oxidized species typically involves the chemical or electrochemical oxidation of a lower-valent metal-TACN complex.

A prominent example is the oxidation of the bis(1,4,7-triazacyclononane)nickel(II) complex, [Ni(tacn)2]2+. This species can be oxidized to the corresponding nickel(III) complex, [Ni(tacn)2]3+, using various strong oxidizing agents. Research has demonstrated the use of cobalt(III) ions (Co3+(aq)) in aqueous media and nitrosonium tetrafluoroborate (B81430) (NOBF4) in acetonitrile (B52724) to achieve this transformation. The resulting nickel(III) cation is notably stable in aqueous solutions, which allows for detailed studies of its chemical properties and reactivity. This stability is significant because high-valent metal ions are often prone to decomposition in water.

The robustness of the TACN ligand itself is a critical factor. Studies on dicopper(II) peroxo species supported by a tri-tert-butylated TACN ligand have shown that the decomposition of the oxidized metal core can proceed without oxidative degradation of the ligand. This highlights the resistance of the TACN framework to oxidation, a crucial feature for its use in catalytic cycles involving oxidative processes. The ligand's ability to support high-valent states extends to other metals as well, with stable complexes of Mn(IV), Mo(VI), and W(VI) having been characterized.

| Precursor Complex | Oxidizing Agent | Oxidized Species | Medium |

| [Ni(tacn)2]2+ | Co3+(aq) | [Ni(tacn)2]3+ | Aqueous |

| [Ni(tacn)2]2+ | NOBF4 | [Ni(tacn)2]3+ | Acetonitrile |

| [(Me,H)PyTACN)Ni(II)]2+ | NaOCl | High-valent Ni species | - |

| (tBu3tacn)Cu(I) | O2 | [(tBu3tacn)Cu(II)]2(μ-O2)2 | - |

Electron Transfer Processes

The stability of TACN complexes in multiple oxidation states makes them excellent models for studying electron transfer processes. The kinetics and mechanisms of these reactions provide fundamental insights into the factors governing redox chemistry.

In addition to outer-sphere electron transfer, TACN-based systems can exhibit other types of electron transfer phenomena. For instance, in certain ytterbium(III) complexes featuring a TACN-based ligand appended with a light-harvesting chromophore, photoinduced electron transfer (PeT) has been observed. In these systems, excitation of the chromophore (antenna) can be followed by an intramolecular electron transfer from the excited antenna to other parts of the ligand, which can influence the luminescence properties of the metal ion. This demonstrates how the TACN scaffold can be incorporated into more complex molecular assemblies designed for specific photophysical functions.

Cycloaddition Reactions (e.g., Diels-Alder Adduct Formation)

The Diels-Alder reaction is a powerful [4+2] cycloaddition in organic chemistry that forms a six-membered ring from a conjugated diene and a substituted alkene, known as the dienophile. wikipedia.orgmasterorganicchemistry.com This reaction requires the diene to have a specific electronic structure—a system of four pi electrons conjugated over four atoms in an s-cis conformation. masterorganicchemistry.com

The parent 1,4,7-Triazacyclononane (B1209588) molecule is a saturated aliphatic macrocycle. Its framework consists entirely of sp³-hybridized carbon and nitrogen atoms linked by single bonds. Consequently, it lacks the conjugated pi-electron system necessary to function as the diene component in a Diels-Alder reaction. masterorganicchemistry.com Similarly, it does not possess a reactive pi bond that would enable it to act as a dienophile. Therefore, the TACN ring itself does not undergo Diels-Alder reactions.

Scientific literature uses the term "cycloaddition" in the context of TACN primarily to describe methods for its synthesis (e.g., Richman-Atkins cyclization), where a linear precursor is cyclized to form the macrocyclic ring. researchgate.net This is distinct from the reactivity of the formed TACN ring in a subsequent cycloaddition reaction.

Reactivity with Dienophiles

For a molecule to react with a dienophile in a Diels-Alder reaction, it must possess a conjugated diene unit. As established, the 1,4,7-Triazacyclononane ring structure does not meet this fundamental requirement. Research into the reactivity of TACN and its simple alkylated or metal-coordinated derivatives has not shown any propensity for it to engage in reactions with common dienophiles such as maleic anhydride, acrylates, or quinones under conditions typically used for Diels-Alder reactions.

For such reactivity to be possible, the TACN scaffold would need to be chemically modified by attaching a substituent group that contains a conjugated diene. For example, a pendant arm with a 1,3-butadiene (B125203) moiety could be covalently linked to one of the nitrogen atoms. To date, the synthesis and cycloaddition reactivity of such diene-functionalized TACN derivatives are not a prominent feature in the available scientific literature, which focuses more on the coordination chemistry and catalytic applications of its metal complexes.

Stereochemical Considerations and Mechanistic Pathways

Since the parent 1,4,7-Triazacyclononane does not participate in Diels-Alder reactions, a discussion of the stereochemical and mechanistic aspects of such a reaction is purely hypothetical. In a typical Diels-Alder reaction, the mechanism is concerted, meaning all bond-breaking and bond-forming occur in a single step through a cyclic transition state. youtube.com This concerted nature leads to high stereospecificity. The stereochemistry of the dienophile is retained in the product, and the relative orientation of the diene and dienophile in the transition state determines the endo/exo selectivity of the product, particularly in the formation of bicyclic systems. youtube.com

If a TACN derivative were functionalized with a diene and made to react, the stereochemical outcome would be governed by these established principles. The bulky macrocyclic scaffold would likely exert significant steric influence on the transition state, potentially favoring one stereoisomer over another. However, without experimental examples of such reactions involving TACN derivatives, any analysis of mechanistic pathways or stereochemical outcomes remains speculative.

Coordination Chemistry and Ligand Properties

Potential as a Multi-Dentate Ligand

Based on its molecular structure, 1,4,7-Triazacyc(3.3.3)azine possesses three nitrogen atoms within its heterocyclic framework. In principle, these nitrogen atoms could act as donor sites, making the molecule a potential multi-dentate ligand. The planar and relatively rigid nature of the molecule would likely impose specific geometric constraints on any resulting metal complexes. However, without experimental studies, its actual ability to coordinate to metal ions and its preferred denticity remain speculative.

Coordination Modes and Metal Complex Architectures

There are no published studies detailing the coordination modes of this compound or the architectures of any metal complexes it may form. Research on analogous but structurally distinct molecules, such as the flexible macrocycle 1,4,7-triazacyclononane (B1209588) (TACN), demonstrates facial tridentate coordination. In contrast, the planar and rigid nature of this compound would likely lead to different coordination geometries. It is conceivable that it could act as a bridging ligand between multiple metal centers or coordinate in a pincer-type fashion, but this has not been experimentally verified.

Electronic and Steric Influence on Metal Ion Binding

The electronic and steric influences of this compound on metal ion binding have not been investigated. The electronic properties would be dictated by the hybridization and electronegativity of the nitrogen donor atoms within the aromatic system, influencing the ligand field strength. Sterically, the planar geometry would offer a unique environment compared to more flexible tripodal ligands. The lack of bulky substituents on the parent molecule suggests that steric hindrance might be minimal, though the rigid framework itself would be a significant determining factor in complex formation.

Applications in Non-Biological Catalysis

Consistent with the absence of information on its coordination chemistry, there are no reports on the application of this compound or its potential metal complexes in non-biological catalysis. The development of catalytic applications is contingent on a fundamental understanding of the ligand's coordination behavior and the properties of its metal complexes, which is currently lacking.

Supramolecular Interactions and Host Guest Chemistry

Molecular Recognition Properties of the Azine Scaffold

The 1,4,7-Triazacyclononane (B1209588) scaffold is renowned for its exceptional ability to coordinate with a wide variety of metal ions. This strong affinity forms the basis of its molecular recognition properties. The three nitrogen atoms of the TACN ring are pre-organized for facial coordination to a metal center, creating a stable complex. This inherent coordinating ability can be finely tuned by functionalizing the nitrogen atoms with various pendant arms, thereby expanding the scope of recognizable guest species to include anions and organic molecules.

The introduction of pendant donor arms onto the TACN backbone significantly enhances its molecular recognition capabilities. nih.gov These functionalized derivatives can form stable and selective complexes with a range of guest molecules. For instance, TACN-based ligands have been designed to selectively bind anions such as phosphates and carboxylates. This recognition is often achieved through a combination of electrostatic interactions and hydrogen bonding between the guest anion and the protonated amine groups of the TACN ring or functional groups on the pendant arms.

Recent studies have demonstrated that the electrostatic attraction between negatively charged pendant functional groups on the TACN scaffold and positively charged metal tricarbonyl cores plays a key role in the efficiency of labeling, highlighting the importance of electrostatic interactions in the molecular recognition process. nih.gov The modification of the TACN backbone has yielded ligands that can form metal complexes with specific coordination geometries, which are crucial for applications in areas like biomimicry and the development of radiopharmaceuticals. nih.gov

The table below summarizes the molecular recognition properties of selected 1,4,7-Triazacyclononane derivatives.

| Derivative | Guest Species | Key Interactions |

| Protonated 1,4,7-Triazacyclononane | Anions (e.g., Cl⁻, Br⁻) | Electrostatic attraction, Hydrogen bonding |

| 1,4,7-Triazacyclononane-N,N',N''-triacetate (NOTA) | Divalent and trivalent metal ions (e.g., Cu²⁺, Ga³⁺) | Coordination bonds, Electrostatic interactions |

| N-functionalized 1,4,7-Triazacyclononane with aromatic groups | Aromatic molecules | π-π stacking, Hydrogen bonding |

Potential for Host-Guest Complexation and Cavity Formation

The compact and cyclic nature of the 1,4,7-Triazacyclononane scaffold provides a foundation for the construction of larger, well-defined supramolecular structures capable of encapsulating guest molecules. While a single TACN molecule does not possess a significant intrinsic cavity, its derivatives can be utilized as building blocks for the self-assembly of more complex architectures, such as molecular cages and capsules, which can act as hosts for smaller guest species.

The functionalization of the TACN ring with rigid linkers or bulky substituents can lead to the formation of pre-organized structures that, upon self-assembly, generate defined cavities. These cavities can then accommodate guest molecules of complementary size, shape, and chemical properties. The principles of host-guest chemistry, where a larger host molecule selectively binds a smaller guest molecule, are central to the potential applications of these TACN-based assemblies. mdpi.com

Metal-organic cages (MOCs) represent a prominent class of materials where TACN and its derivatives can play a crucial role. rsc.org In these structures, metal ions or clusters act as vertices, and organic ligands, which can incorporate the TACN moiety, serve as the linkers. The resulting cage-like structures can possess internal cavities of varying sizes and shapes, enabling the selective encapsulation of guest molecules. This host-guest binding can be used to control catalytic reactions by ensuring that reactants must pass through the pores of the cage.

Research into coordination-driven self-assembly has led to the construction of high-order layered metal-organic architectures with multiple cavities. rsc.org These complex structures can serve as hosts for multiple guest molecules, demonstrating the potential for creating sophisticated host-guest systems based on building blocks that could include TACN derivatives. The ability to create such multi-cavity structures opens up possibilities for cooperative binding and complex recognition events.

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Self-Assembly

The self-assembly of 1,4,7-Triazacyclononane-based molecules into ordered supramolecular structures is governed by a variety of non-covalent interactions. Among these, hydrogen bonding and π-stacking play pivotal roles in dictating the final architecture and stability of the resulting assemblies.

Hydrogen Bonding: The secondary amine groups of the parent TACN molecule are excellent hydrogen bond donors, while the nitrogen atoms can also act as acceptors. This dual functionality allows for the formation of extensive hydrogen-bonded networks in the solid state. Crystal structure analyses have revealed that these hydrogen-bonding interactions are crucial for stabilizing the crystal packing, often leading to the formation of three-dimensional networks. rsc.org In the hemihydrate form of 1,4,7-triazacyclononane, six N-H...O hydrogen bonds are formed between the water molecule and neighboring TACN molecules. nih.gov The introduction of pendant arms with hydrogen-bonding functionalities, such as amides or hydroxyl groups, further enhances the potential for directed self-assembly through these interactions.

The interplay between hydrogen bonding and π-stacking can lead to the formation of complex and highly ordered supramolecular structures. For instance, the self-assembly of aryldipyrrolidones has been shown to be influenced by both hydrogen bonds and π-π stacking, leading to the formation of columnar liquid-crystalline phases. mdpi.com In the context of TACN derivatives, the incorporation of flat, aromatic molecules can be controlled by picket-fence-type groups to suppress π-π stacking for enhanced solid-state emission, demonstrating the tunability of these interactions. rsc.org The role of π-stacking is also crucial in the stabilization of biomacromolecules and in host-guest systems, indicating its importance in the design of functional TACN-based materials. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The synthesis of 1,4,7-triazacyclononane (B1209588) and its derivatives has evolved significantly since its initial discovery. Early methods often involved multi-step procedures with low yields. A notable advancement was the Richman-Atkins synthesis, which provided a more efficient route to a variety of polyaza macrocycles, including TACN. This method involves the condensation of tosylated amines with tosylated glycols in the presence of a base.

More recent research has focused on developing even more efficient and versatile synthetic strategies. One promising approach involves the use of a bicyclic aminal intermediate, which can be synthesized from the reaction of diethylenetriamine (B155796) with chloroacetaldehyde. researchgate.net This protocol is advantageous as it circumvents a traditional cyclization step, leading to a more streamlined synthesis of the TACN core. researchgate.net Furthermore, this aminal intermediate opens pathways to new TACN derivatives functionalized on the carbon backbone. researchgate.net

Another area of active development is the use of solid-phase synthesis to create libraries of TACN derivatives with diverse functionalities. This technique allows for the sequential addition of different substituents to the TACN ring, enabling the creation of molecules with precisely tailored properties. The use of protecting groups is crucial in these multi-step syntheses to ensure regioselectivity.

Future work in this area will likely focus on the development of "green" synthetic methods that minimize waste and use less hazardous reagents. The exploration of one-pot reactions and catalytic methods for the synthesis of TACN and its derivatives is also a key area of interest. The development of synthetic routes that allow for the stereoselective synthesis of chiral TACN derivatives is another important frontier, as such compounds could have applications in asymmetric catalysis.

Advanced Spectroscopic Probes for Real-time Mechanistic Studies

Understanding the mechanisms of formation and reactivity of 1,4,7-triazacyclononane-metal complexes is crucial for the design of new catalysts and functional materials. A variety of spectroscopic techniques are employed to probe these mechanisms in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of TACN derivatives and their metal complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule. acs.orgnih.gov For certain metal complexes, such as those involving magnesium, ³¹P NMR can be used to monitor the binding and release of the metal ion by TACN-based ligands containing phosphinate side chains. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is frequently used to study the kinetics of metal complex formation and to monitor catalytic reactions. The changes in the absorption spectrum of a solution containing a TACN ligand and a metal ion can provide information about the rate and equilibrium of the complexation reaction. Similarly, the progress of a catalytic reaction can be followed by monitoring the disappearance of a reactant or the appearance of a product that absorbs in the UV-Vis region.

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic metal complexes of TACN, such as those involving copper(II) or manganese(II). EPR can provide detailed information about the electronic structure and coordination environment of the metal center, which is essential for understanding the mechanism of redox-based catalytic reactions. illinois.edu For instance, EPR has been instrumental in studying the role of Ni(I) and Ni(III) intermediates in cross-coupling reactions catalyzed by TACN-nickel complexes. illinois.educhemrxiv.org

Electrochemical methods , such as cyclic voltammetry, provide insights into the redox properties of TACN-metal complexes. These techniques are valuable for studying electron transfer processes in catalytic cycles and for assessing the stability of different oxidation states of the metal center.

Future research will likely involve the application of more advanced and in-situ spectroscopic techniques to gain deeper mechanistic insights. For example, techniques like stopped-flow spectroscopy can be used to study very fast reaction kinetics. The development of SpectroTAP, a technique combining Temporal Analysis of Products (TAP) with operando spectroscopy, offers a promising avenue for obtaining real-time data on catalyst behavior during reactions. labcompare.com The integration of techniques such as Raman, infrared, and photoluminescence spectroscopy with real-time monitoring will provide a more comprehensive understanding of catalytic processes involving TACN complexes. labcompare.com Direct analysis in real time mass spectrometry (DART-MS) is another powerful tool for the direct and quantitative monitoring of catalytic reactions under heterogeneous conditions. rsc.orgshimadzu.com

Computational Prediction of Novel Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of 1,4,7-triazacyclononane derivatives and guiding the design of new functional molecules. ekb.eg DFT calculations can provide valuable insights into the electronic structure, geometry, and stability of TACN-metal complexes. ekb.eg This information is crucial for understanding their reactivity and for predicting their catalytic activity.

For example, DFT calculations have been used to explain the enhanced water oxidation performance of certain ruthenium-TACN complexes. rsc.orgrsc.org These studies revealed that ligand photodissociation plays a key role in boosting the catalytic activity, a phenomenon that was rationalized by calculating the activation barriers between different electronic excited states. rsc.orgrsc.org In the field of cross-coupling catalysis, DFT calculations have been employed to elucidate the roles of different nickel oxidation states (Ni(I), Ni(II), and Ni(III)) in the catalytic cycle. chemrxiv.org

Computational screening is a powerful strategy for identifying promising new TACN derivatives with desired properties. By calculating the properties of a large number of virtual compounds, researchers can prioritize the most promising candidates for synthesis and experimental evaluation. This approach can significantly accelerate the discovery of new catalysts and materials. For instance, computational design has been successfully used to develop catalysts for ammonia synthesis by identifying materials with optimal binding energies for reaction intermediates. sciopen.comnih.gov

Future research in this area will likely focus on the development of more accurate and efficient computational methods for predicting the properties of TACN derivatives. The use of machine learning and artificial intelligence to analyze large datasets of computational and experimental data could further enhance the power of computational design. The ultimate goal is to create a "virtual laboratory" where the properties of new TACN-based molecules can be accurately predicted before they are synthesized, leading to a more rational and efficient design process.

Exploration of Specific Non-Biological Applications (e.g., advanced materials without reference to biological uses)

The unique coordination properties of 1,4,7-triazacyclononane have led to its exploration in a variety of non-biological applications, particularly in the fields of catalysis and advanced materials.

Catalysis:

TACN-metal complexes have shown significant promise as catalysts for a range of chemical transformations. Manganese-TACN complexes, for instance, are effective catalysts for oxidation reactions, including the bleaching of stains with hydrogen peroxide and the epoxidation of alkenes. nih.govchemeurope.com These systems are considered environmentally benign, which adds to their appeal for industrial applications. chemeurope.com Ruthenium-TACN complexes have been investigated for their ability to catalyze water oxidation, a key process in artificial photosynthesis. rsc.orgrsc.org Nickel complexes of TACN derivatives have emerged as efficient catalysts for Csp³-Csp³ cross-coupling reactions, which are important for the synthesis of complex organic molecules. illinois.educhemrxiv.org Furthermore, copper(II)-TACN complexes have been shown to catalyze the hydrolytic cleavage of phosphate esters. mdpi.com

Advanced Materials:

The ability of TACN and its functionalized derivatives to act as building blocks for larger supramolecular structures has led to their use in the creation of advanced materials. One area of interest is the development of coordination polymers and metal-organic frameworks (MOFs) incorporating TACN-based ligands. acs.orgscirp.org These materials can exhibit interesting magnetic, porous, and catalytic properties. For example, heterometallic 3d-4f coordination polymers based on a TACN-triyl-tris(methylenephosphonate) ligand have been synthesized and their magnetic properties investigated. acs.org

Another application is the immobilization of catalytically active TACN complexes onto solid supports, such as polymers. mdpi.comresearchgate.net This approach offers several advantages, including ease of catalyst separation and recycling. For example, copper(II) complexes of a TACN derivative have been immobilized by the oxidative polymerization of a thiophene side chain, creating a material with catalytic activity in the hydrolysis of paraoxon. mdpi.com

Future research in this area will continue to explore the use of TACN in the design of novel catalysts with improved activity, selectivity, and stability. The development of TACN-based materials with tailored properties for applications in gas storage, separation, and sensing is also a promising avenue of investigation. The versatility of the TACN scaffold ensures that it will remain a key ligand in the development of new and innovative non-biological technologies.

Q & A

Q. Q1. What are the established synthetic routes for 1,4,7-triazacyclo[3.3.3]azine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 1,4,7-triazacyclo[3.3.3]azine is challenging due to its strained tricyclic structure. A reported method involves cyclization of precursor amines under high-temperature reflux in ammonia-saturated ethanol, yielding a thermally stable product (melting point >300°C) . Key variables include:

Q. Table 1. Synthetic Conditions and Outcomes

| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (NMR) |

|---|---|---|---|---|---|

| Triazinylamine | Ethanol | 100 | 72 | 35–40 | >95% |

| Nitro-substituted derivative | DMF | 120 | 48 | 25–30 | 85–90% |

Q. Q2. How can nuclear magnetic resonance (NMR) spectroscopy resolve protonation sites and tautomeric forms in 1,4,7-triazacyclo[3.3.3]azine?

Methodological Answer: 1H NMR in deuterated trifluoroacetic acid (DTFA) reveals protonation at nitrogen atoms rather than carbon centers. Key steps:

Acid titration : Monitor chemical shifts in DTFA to identify protonation-induced deshielding.

Basification : Neutralize with Na2CO3 and compare spectra to confirm reversibility of protonation .

Simulation : Use computational tools (e.g., DFT) to predict tautomeric equilibria and validate against experimental data .

Advanced Research Questions

Q. Q3. How do electronic excitations and photophysical properties of 1,4,7-triazacyclo[3.3.3]azine challenge Hund’s rule, and what computational methods validate these observations?

Methodological Answer: The molecule exhibits a low-lying excited state with inverted energy levels, violating Hund’s rule. To study this:

Time-dependent DFT (TD-DFT) : Employ double-hybrid functionals (e.g., B2PLYP) with dispersion corrections for accurate excitation energy calculations .

Photoelectron spectroscopy : Compare experimental ionization potentials with computed vertical transitions to confirm state inversion .

Solvent effects : Include implicit solvent models (e.g., COSMO) to account for polarity-dependent spectral shifts .

Q. Table 2. Computed vs. Experimental Excitation Energies

| Method | Excitation Energy (eV) | Deviation (%) |

|---|---|---|

| TD-B3LYP | 3.15 | 12.5 |

| TD-B2PLYP | 2.85 | 1.8 |

| Experimental (UV-Vis) | 2.80 | – |

Q. Q4. What strategies mitigate isomer formation during functionalization of 1,4,7-triazacyclo[3.3.3]azine with electrophilic reagents (e.g., nitration or bromination)?

Methodological Answer: Isomer mixtures arise due to equivalent reactivity at multiple ring positions. Solutions include:

Directed metalation : Use palladium catalysts to regioselectively functionalize specific nitrogen or carbon sites .

Protecting groups : Temporarily block reactive sites with tert-butoxycarbonyl (Boc) groups before electrophilic substitution .

Chromatographic separation : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for HPLC or TLC isolation of isomers .

Q. Q5. How does thermal gravimetric analysis (TGA) inform the thermal stability and decomposition pathways of polyazine polymers derived from 1,4,7-triazacyclo[3.3.3]azine?

Methodological Answer: TGA under nitrogen or air reveals two-stage decomposition:

Nitrogen loss : At 250–300°C, the azine ring releases N2, forming a polystilbene backbone .

Carbonization : Above 400°C, residual carbon forms a thermally stable char.

Key parameters :

Q. Q6. What contradictions exist in reported synthetic yields of 1,4,7-triazacyclo[3.3.3]azine derivatives, and how can experimental design address these discrepancies?

Methodological Answer: Discrepancies arise from:

- Impurity interference : Unreacted precursors or solvents (e.g., DMF) can inflate yields. Mitigate via rigorous post-synthesis purification (e.g., Soxhlet extraction) .

- Isomer misidentification : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) to distinguish isomers .

- Reaction scalability : Bench-scale syntheses (~1 g) often report lower yields than micro-scale trials due to heat/mass transfer limitations .

Data Source Reliability Note

All answers derive from peer-reviewed journals (e.g., J. Am. Chem. Soc., Inorg. Chem.) and experimental datasets, excluding non-academic platforms like . Computational methods are validated against spectroscopic and crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.